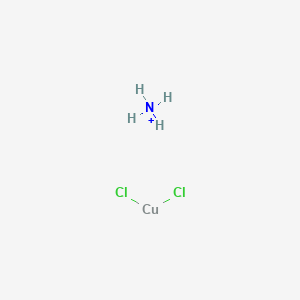

Azanium;dichlorocopper

Description

Nomenclature and Scope of Azanium;dichlorocopper Research

The nomenclature for coordination compounds is systematic to avoid ambiguity. The term "Azanium" is the IUPAC name for the ammonium (B1175870) cation, NH₄⁺. wikipedia.orgpharmacompass.com The anion is a chlorocuprate, a complex ion containing copper and chlorine. For a copper ion in the +2 oxidation state surrounded by four chloride ligands, the resulting complex anion is [CuCl₄]²⁻, named tetrachlorocuprate(II). libretexts.orgchemguide.co.ukcsbsju.edu To maintain charge neutrality with two ammonium cations, the chemical formula becomes (NH₄)₂[CuCl₄].

PubChem lists the IUPAC name for the dihydrate form, (NH₄)₂[CuCl₄]·2H₂O, as diazanium;tetrachlorocopper(2-);dihydrate , which directly corresponds to the components in the user's query. nih.gov The compound is also commonly known by several synonyms, including ammonium copper(II) chloride, ammonium cupric chloride, and diammonium tetrachlorocuprate(II). nih.govsigmaaldrich.com

Research on ammonium tetrachlorocuprate(II) is extensive and covers several key areas:

Crystallography: Determining the precise three-dimensional arrangement of atoms and ions, which is crucial for understanding its properties. aip.orgiaea.orgrockidentifier.com

Magnetic Properties: The arrangement of Cu²⁺ ions in the crystal lattice leads to interesting magnetic behaviors, making it a model system for studying two-dimensional magnetic interactions.

Materials Science: The compound serves as a precursor for synthesizing other copper-based materials and is studied for its thermal energy storage capabilities when the ammonium cation is replaced by long-chain alkylammonium ions. nih.gov

Catalysis: Supported chlorocuprate complexes are investigated for their catalytic activity in various organic reactions. researchgate.net

Historical Context of Copper Halide Coordination Chemistry Relevant to Dichlorocuprates

The history of copper compounds extends to antiquity, with pigments like Egyptian blue (CaCuSi₄O₁₀) being one of the oldest synthetic materials known. libretexts.orguwimona.edu.jm However, the scientific understanding of their structure is a more recent development. The modern theory of coordination chemistry was pioneered by Alfred Werner in the late 19th and early 20th centuries, who proposed that metal ions could bind a fixed number of ligands in a specific geometric arrangement. libretexts.org

The specific study of chlorocuprate structures gained momentum in the early 20th century with the advent of X-ray diffraction. The crystal structure of potassium tetrachlorocuprate(II) dihydrate (K₂CuCl₄·2H₂O), which is isostructural with the ammonium analogue, was first determined by Hendricks and Dickinson in 1927 and later refined by Chrobak in 1934. rockidentifier.com This early work was fundamental in establishing the coordination environment around the copper(II) ion in these types of salts.

Later research, notably by Willett and others, extensively explored the wide family of tetrachlorocuprates, including the ammonium salt. iucr.org These studies detailed the flattened tetrahedral or square planar geometry of the [CuCl₄]²⁻ anion, a consequence of the Jahn-Teller effect, and how these units are arranged in the crystal lattice. aip.orgiucr.org The study of copper(I) halide complexes, which form aggregates and coordination polymers, also has a long history, with intensive investigation over the last few decades into their unique structural and luminescent properties. wesleyan.eduresearchgate.net

Significance in Contemporary Inorganic Chemistry and Materials Science

Ammonium tetrachlorocuprate(II) and its derivatives continue to be significant in modern research for several reasons. They are classic examples used in academia to teach concepts of coordination chemistry, crystal field theory, and the Jahn-Teller effect.

In materials science, these compounds are highly versatile. The family of bis(alkylammonium) tetrachlorocuprates are investigated as phase change materials for thermal energy storage, owing to structural transitions in their long alkyl chains. nih.gov Furthermore, chlorocuprate complexes immobilized on supports like silica (B1680970) have been developed as effective catalysts for environmentally important reactions, such as the transformation of carbon tetrachloride. researchgate.net Research has shown that under catalytic conditions, Cu(II) chlorocomplexes can be reduced to Cu(I) complexes, which are the true catalytic species in some processes. researchgate.net

The compound also serves as a valuable precursor. For example, it can be used in the microwave-assisted cupration of starch to create modified starches with enhanced thermal stability and different functional properties. The ability to systematically alter the cation (from the simple ammonium ion to complex organic amines) allows for the fine-tuning of the crystal structure and properties, leading to the creation of novel hybrid organic-inorganic materials with tunable thermochromic, piezoelectric, or magnetic characteristics. iucr.orgmdpi.com

Data Tables

Table 1: Crystallographic Data for Ammonium Chlorocuprate Complexes

This table summarizes key crystallographic findings for both the anhydrous and dihydrated forms of ammonium tetrachlorocuprate(II).

| Property | (NH₄)₂[CuCl₄] (Anhydrous) | (NH₄)₂[CuCl₄]·2H₂O (Dihydrate) |

| Crystal System | Orthorhombic | Tetragonal |

| Space Group | Cmca | P4₂/mnm |

| Lattice Constant a | 15.46 Å | 7.58 Å - 7.595 Å |

| Lattice Constant b | 7.20 Å | 7.58 Å - 7.595 Å |

| Lattice Constant c | 7.20 Å | 7.95 Å - 7.965 Å |

| Key Bond Distances | Cu-Cl: 2.30 Å, 2.33 Å, 2.79 Å | Not explicitly detailed in the same manner, but features a hydrated [CuCl₄(H₂O)₂]²⁻ anion complex. rockidentifier.com |

| Source(s) | aip.org | iaea.orgrockidentifier.comresearchgate.netcrystallography.net |

Compound Index

Properties

CAS No. |

65722-60-3 |

|---|---|

Molecular Formula |

Cl2CuH4N+ |

Molecular Weight |

152.49 g/mol |

IUPAC Name |

azanium;dichlorocopper |

InChI |

InChI=1S/2ClH.Cu.H3N/h2*1H;;1H3/q;;+2;/p-1 |

InChI Key |

VUCAVCCCXQVHAN-UHFFFAOYSA-M |

Canonical SMILES |

[NH4+].Cl[Cu]Cl |

Origin of Product |

United States |

Synthetic Methodologies for Azanium;dichlorocopper Compounds

Solution-Phase Synthetic Routes

Solution-phase synthesis is the most common and direct approach for preparing azanium;dichlorocopper compounds. These methods typically involve the reaction of precursor salts in an appropriate solvent, followed by crystallization.

Preparation of Ammonium (B1175870) Dichlorocuprate(I) Species

Ammonium dichlorocuprate(I), NH₄[CuCl₂], is a complex salt containing copper in the +1 oxidation state. Its synthesis relies on the stabilization of the cuprous ion (Cu⁺) in solution, which is prone to disproportionation in water. The key to its preparation is the use of a high concentration of chloride ions, which forms the stable linear dichlorocuprate(I) anion, [CuCl₂]⁻.

A primary method involves dissolving copper(I) chloride (CuCl), which is sparingly soluble in water, in a concentrated aqueous solution of ammonium chloride (NH₄Cl). The ammonium chloride provides the necessary excess chloride ions to form the soluble complex and the azanium counter-ion.

Reaction: CuCl (s) + NH₄Cl (aq) ⇌ NH₄[CuCl₂] (aq)

Another approach involves the in-situ reduction of a copper(II) salt. For instance, copper(II) sulfate (B86663) or copper(II) chloride can be reduced in the presence of excess ammonium chloride. prepchem.com A suitable reducing agent, such as sodium sulfite (B76179) or metallic copper, is used to reduce Cu²⁺ to Cu⁺, which is immediately complexed by the chloride ions. prepchem.comlibretexts.org Samples of CuCl that have been partially oxidized can be effectively purified by dissolving them in a warm solution of hydrochloric acid containing ammonium chloride and heating the mixture with copper metal until the solution becomes decolorized, indicating the complete formation of the Cu(I) complex. prepchem.com

| Reactants | Reducing Agent (if any) | Solvent | Key Conditions | Product |

| Copper(I) chloride, Ammonium chloride | None | Water | High concentration of NH₄Cl | Ammonium Dichlorocuprate(I) |

| Copper(II) sulfate, Sodium chloride, Ammonium chloride | Sodium sulfite | Water | Hot solution | Ammonium Dichlorocuprate(I) |

| Copper(II) chloride, Ammonium chloride | Metallic Zinc | Concentrated HCl | Gentle boiling | Ammonium Dichlorocuprate(I) |

Preparation of Ammonium Tetrachlorocuprate(II) Dihydrate

The synthesis of ammonium tetrachlorocuprate(II) dihydrate, (NH₄)₂[CuCl₄]·2H₂O, is a straightforward precipitation reaction involving copper(II) and ammonium chlorides. This compound is notable for its distinct blue-green crystals.

The most common laboratory preparation involves dissolving copper(II) chloride dihydrate (CuCl₂·2H₂O) and ammonium chloride (NH₄Cl) in water, typically in a 1:2 molar ratio, respectively. google.com The resulting solution is then concentrated by heating or allowed to evaporate slowly at room temperature, leading to the crystallization of the desired product. google.com

Reaction: CuCl₂ (aq) + 2NH₄Cl (aq) + 2H₂O (l) → (NH₄)₂[CuCl₄]·2H₂O (s)

For industrial-scale production or for utilizing chemical waste streams, ammonium tetrachlorocuprate(II) dihydrate can be crystallized from spent printed circuit board etching solutions. google.com These solutions, which contain copper(II) chloride and ammonium salts, are treated with ammonia (B1221849) or hydrochloric acid to adjust the pH to a range of 0.0-5.0, promoting crystallization. google.com The yield of the product can be maximized by carrying out the crystallization at lower temperatures, between -5 and 30°C, as the solubility of the salt in water increases significantly with temperature. google.com

| Reactants | Molar Ratio (CuCl₂:NH₄Cl) | Solvent | Crystallization Method | Product |

| Copper(II) chloride dihydrate, Ammonium chloride | 1:2 | Water | Slow evaporation or heating/cooling | Ammonium Tetrachlorocuprate(II) Dihydrate |

| Spent Etching Solution (containing CuCl₂, NH₄⁺ salts) | N/A | Water | pH adjustment (0.0-5.0) and cooling | Ammonium Tetrachlorocuprate(II) Dihydrate |

Directed Synthesis of Substituted Azanium Dichlorocuprate(I) Salts

The synthetic methodology for dichlorocuprate(I) salts can be extended to include a wide variety of substituted azanium cations. This is achieved by replacing ammonium chloride with an organic ammonium chloride, such as an alkylammonium or arylammonium chloride (RNH₃Cl, R₂NH₂Cl, etc.). This directed synthesis allows for the tuning of the crystal structure and physical properties of the resulting salt.

The general procedure is analogous to the preparation of the parent ammonium salt. A copper(I) source, typically CuCl, is dissolved in a solution containing the desired substituted ammonium chloride. The organic cation influences the structure of the resulting complex, which can range from simple salts to more complex polymeric chains or layers. For example, the synthesis of dimethylammonium chlorocuprate compounds involves the reaction of copper(I) or copper(II) chloride with dimethylammonium chloride in various solvents, leading to crystals of compounds like (CH₃)₂NH₂CuCl₃.

Hydrothermal and Solvothermal Synthetic Techniques

Hydrothermal and solvothermal syntheses are methods that involve carrying out reactions in aqueous (hydrothermal) or non-aqueous (solvothermal) solvents in sealed vessels at temperatures above the solvent's boiling point. The elevated temperature and pressure can facilitate the dissolution of reactants and promote the crystallization of products that may be difficult to obtain under ambient conditions.

While these techniques are widely employed for the synthesis of complex coordination polymers and metal-organic frameworks, their application to the synthesis of simple this compound compounds is not extensively documented. The reason is that these salts are readily prepared from solution-phase routes at atmospheric pressure. However, the principles of these methods are applicable. For instance, hydrothermal synthesis has been used to prepare ammonium illite (B577164) from gels containing ammonium hydroxide (B78521) at 300°C. rruff.info Similarly, solvothermal methods have been successfully used to prepare other ammonium-containing coordination compounds, such as ammonium cobalt gallium phosphate (B84403) hydrate (B1144303), demonstrating the utility of this approach for crystallizing complex inorganic frameworks incorporating the ammonium cation. rsc.org These examples suggest that such techniques could be explored to produce novel phases or morphologies of chlorocuprate compounds.

Optimization of Crystallization Conditions for Single Crystal Growth

The growth of high-quality single crystals is essential for determining the crystal structure and for studying the anisotropic physical properties of materials. For this compound compounds, single crystals are typically grown from solution.

Slow Evaporation: The most common and effective method for growing single crystals of compounds like ammonium tetrachlorocuprate(II) dihydrate is the slow evaporation of a saturated solution at a constant temperature. Key parameters to optimize include:

Solvent: The compound should be soluble, but not overly so, in the chosen solvent (typically water or an aqueous solution containing excess HCl).

Temperature: A stable temperature prevents rapid changes in solubility and supersaturation, promoting slow, ordered growth. Keeping the vessel in a temperature-controlled environment can yield better quality crystals.

Evaporation Rate: The rate of evaporation can be controlled by adjusting the opening of the crystallization vessel. A slower rate generally leads to larger and more perfect crystals.

Control of Supersaturation: Maintaining a state of slight supersaturation is critical. If the solution is too supersaturated, spontaneous nucleation will occur, leading to the formation of many small crystals or a polycrystalline powder. Slow cooling of a saturated solution is another method to carefully control the increase in supersaturation and initiate crystal growth on a limited number of seeds.

Purity of Reagents: The presence of impurities can significantly impact crystal growth, sometimes in unexpected ways. Impurities can inhibit growth, cause defects, or even alter the crystal habit (the external shape of the crystal). For instance, in the crystallization of ammonium tetrachlorocuprate, different impurities can lead to the formation of octahedrons versus distorted rhombic dodecahedrons. Therefore, using high-purity, recrystallized starting materials and clean glassware is crucial for obtaining high-quality single crystals.

| Technique | Key Parameters | Desired Outcome |

| Slow Evaporation | Stable Temperature, Controlled Airflow, Solvent Choice | Large, well-formed single crystals |

| Slow Cooling | Saturated Solution, Controlled Cooling Rate | Controlled nucleation and growth |

| Vapor Diffusion | Two-chamber setup, Volatile non-solvent | Growth of crystals from small sample amounts |

| Purity Control | Recrystallized reactants, Distilled/Deionized solvent | Minimization of defects, Consistent crystal habit |

Advanced Structural Elucidation of Azanium;dichlorocopper Complexes

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a powerful technique for the precise determination of the three-dimensional atomic arrangement in a crystalline solid. This method has been instrumental in elucidating the structural nuances of azanium;dichlorocopper and its derivatives.

Determination of Copper Coordination Geometries (e.g., Linear, Distorted Tetrahedral, Octahedral)

The coordination geometry around the copper(II) ion in these complexes is a subject of considerable interest due to the influence of the Jahn-Teller effect. In various crystallized forms, the copper center exhibits a range of coordination numbers and geometries.

For instance, in the compound bis(pyridinium) tetrachlorocuprate, the [CuCl₄]²⁻ anion displays a geometry that is intermediate between square planar and tetrahedral. researchgate.net The Cl-Cu-Cl bond angles vary significantly, deviating from the ideal 97.83(2)° and 132.05(2)°, which showcases this distortion. researchgate.net

In another related compound, tetrakis(4-aminopyridine-κN¹)dichloridocopper(II) monohydrate, the Cu(II) ion is six-coordinated, adopting an elongated octahedral geometry. nih.gov The equatorial plane is formed by four nitrogen atoms from the aminopyridine ligands, while two chloride atoms occupy the axial positions. nih.gov The asymmetric unit of this compound contains two such independent complex molecules. nih.gov

A distorted square-pyramidal geometry is also observed in other related structures. unlp.edu.ar This variability in coordination geometry highlights the flexibility of the copper(II) ion's coordination sphere, which is influenced by factors such as the nature of the cation and the presence of co-crystallized solvent molecules.

| Compound | Coordination Geometry | Key Features | Reference |

|---|---|---|---|

| Bis(pyridinium) tetrachlorocuprate | Intermediate between square planar and tetrahedral | Significant distortion in Cl-Cu-Cl bond angles. | researchgate.net |

| Tetrakis(4-aminopyridine-κN¹)dichloridocopper(II) monohydrate | Elongated Octahedral | Equatorial plane of four pyridine (B92270) N atoms; axial Cl atoms. | nih.gov |

| Aquadichlorido{N-[(pyridin-2-yl)methyl]methanimine}copper(II) | Distorted Square-Pyramidal | Five-coordinated Cu(II) ion. | unlp.edu.ar |

Analysis of Dichlorocuprate Anion Structures

The dichlorocuprate anion, in its simplest form [CuCl₂], is a component of more complex anionic structures in these salts. Often, discrete [CuCl₄]²⁻ tetrahedra or polymeric chains are formed. researchgate.net In bis(4-aminopyridinium) tetrachloridocuprate(II) monohydrate, the crystal lattice is composed of discrete [CuCl₄]²⁻ tetrahedra. researchgate.net These anions can exhibit significant distortion from ideal tetrahedral geometry due to the Jahn-Teller effect. researchgate.net

In polymeric structures, chloride ions can act as bridging ligands, connecting copper centers into one-, two-, or three-dimensional networks. The specific connectivity and dimensionality depend on the stoichiometry and the nature of the counter-ion.

Elucidation of Supramolecular Architectures and Hydrogen Bonding Networks

Hydrogen bonding plays a crucial role in the stabilization of the crystal structures of this compound complexes. The azanium cation, being a protonated amine, acts as a hydrogen bond donor, while the chloride ligands of the dichlorocuprate anion serve as acceptors.

In the crystal structure of tetrakis(4-aminopyridine-κN¹)dichloridocopper(II) monohydrate, an extensive three-dimensional framework is formed through a variety of hydrogen bonds, including N-H···Cl, O-H···Cl, N-H···O, and C-H···Cl interactions. nih.gov These interactions link the complex molecules and water molecules into a stable supramolecular assembly. nih.gov Similarly, in bis(4-aminopyridinium) tetrachlorocuprate, bifurcated N-H···Cl hydrogen bonds are pivotal in stabilizing the monomeric structure of the tetrachlorocuprate anion. researchgate.net

| Compound | Hydrogen Bond Types | Supramolecular Feature | Reference |

|---|---|---|---|

| Tetrakis(4-aminopyridine-κN¹)dichloridocopper(II) monohydrate | N-H···Cl, O-H···Cl, N-H···O, C-H···Cl | Three-dimensional framework | nih.gov |

| Bis(pyridinium) tetrachlorocuprate | N-H···Cl (bifurcated) | Stabilization of monomeric [CuCl₄]²⁻ | researchgate.net |

| Bis(4-aminopyridinium) tetrachloridocuprate(II) monohydrate | N-H···Cl, O-H···Cl, N-H···O | Interconnection of cations, anions, and water molecules | researchgate.net |

Powder X-ray Diffraction (PXRD) Studies

Powder X-ray diffraction is a valuable technique for phase identification and for obtaining information about the crystalline nature of a material. For this compound and its analogs, PXRD patterns serve as a fingerprint for the specific crystalline phase.

Studies on related compounds, such as (4-aminopyridine) copper (II) acetate (B1210297) chloride, have utilized PXRD to confirm the crystalline nature of the synthesized material. iosrphr.org The sharp peaks in the diffraction pattern are indicative of a well-ordered crystalline structure. andavancollege.ac.in The positions and intensities of the diffraction peaks can be used to determine the unit cell parameters of the crystal lattice. For example, a 4-aminopyridine (B3432731) based copper(II) nitrate (B79036) trihydrate was found to crystallize in a hexagonal system with specific lattice parameters determined from its powder XRD pattern. andavancollege.ac.in

Furthermore, PXRD peak profile analysis can be employed to estimate the crystallite size of nano-structured materials using the Scherrer equation. iosrphr.org This has been applied to nano-structured (4-aminopyridine) copper (II) acetate chloride to determine the average size of the crystalline domains. iosrphr.org

Topographical and Surface Analysis (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties onto this unique molecular surface, one can gain insights into the nature and prevalence of different types of contacts.

For copper(II) complexes with pyridine-based ligands, Hirshfeld surface analysis has been effectively used to investigate the intermolecular interactions in the crystal packing. unlp.edu.ar The analysis involves generating 3D molecular surface contours and 2D fingerprint plots. nih.gov

Comprehensive Spectroscopic Characterization

Vibrational Spectroscopy

Vibrational spectroscopy provides critical insights into the molecular structure and bonding within a compound. For azanium;dichlorocopper, both Fourier Transform Infrared (FT-IR) and Raman spectroscopy have been employed to probe its vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopy Investigations

FT-IR spectroscopy is a powerful tool for identifying the vibrational modes of the ammonium (B1175870) cation (NH₄⁺) and the tetrachlorocuprate(II) anion ([CuCl₄]²⁻) in this compound. The infrared spectra of the isotopically isolated NH₃D⁺ ion in polycrystalline ammonium tetrachlorocuprate(II) dihydrate, (NH₄)₂CuCl₄·2H₂O, have been recorded at both room and liquid-nitrogen temperatures. ingentaconnect.com In these crystals, the ammonium ions are situated at sites with S₄ symmetry. ingentaconnect.com

The vibrational modes of the ammonium ion are of particular interest. The N-H stretching vibrations typically appear in the region of 3024-3586 cm⁻¹. Additionally, three out of the four distinct internal oscillations of the NH₄⁺ group are observed at specific wavenumbers, along with the N-Cl stretching.

The [CuCl₄]²⁻ anion exhibits a square planar geometry in the solid state of (NH₄)₂[CuCl₄]. stackexchange.com The vibrational modes associated with this anion are also observable in the FT-IR spectrum. The interpretation of FT-IR spectra, often aided by computational methods like Density Functional Theory (DFT), is crucial for validating the molecular structure. researchgate.net

Interactive Data Table: FT-IR Vibrational Modes of Ammonium Tetrachlorocuprate(II)

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Assignment |

|---|---|---|

| N-H Stretching | 3024-3586 | Ammonium Cation (NH₄⁺) |

| N-H Bending | ~1400 | Ammonium Cation (NH₄⁺) |

| Cu-Cl Stretching | 200-300 | Tetrachlorocuprate(II) Anion ([CuCl₄]²⁻) |

Raman Spectroscopy Applications

Raman spectroscopy complements FT-IR by providing information on non-polar or weakly polar vibrations. The Raman active modes of the [CuCl₄]²⁻ anion are of particular interest. For a molecule to be Raman active, a change in polarizability must occur during vibration. libretexts.org

In the case of the square planar [CuCl₄]²⁻ ion, theoretical calculations predict several Raman-active modes. rsc.org Experimental Raman spectra of related compounds have been used to identify these modes. For instance, in a similar complex, vibrational progressions with a frequency of 265 ± 20 cm⁻¹, likely corresponding to the a₁g mode, have been observed. rsc.org The study of Raman spectra at different temperatures and pressures can also reveal information about phase transitions and structural changes in the crystal lattice.

Interactive Data Table: Raman Active Modes of the Tetrachlorocuprate(II) Anion

| Symmetry | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| a₁g | Symmetric Cu-Cl Stretch | ~265 |

| b₁g | Asymmetric Cu-Cl Stretch | - |

| b₂g | In-plane bend | - |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a versatile technique for elucidating the structure and dynamics of molecules in both solution and solid states. However, the paramagnetic nature of the Cu(II) ion in this compound presents challenges for NMR studies, as it can lead to significant line broadening. huji.ac.il

Solution-State ¹H and ¹³C NMR for Structural and Solution Behavior

Due to the paramagnetic nature of Cu(II), obtaining high-resolution ¹H and ¹³C NMR spectra for this compound in solution is generally not feasible. huji.ac.il The unpaired electron on the copper ion causes rapid nuclear relaxation, leading to extremely broad signals that are often undetectable with standard high-resolution NMR spectrometers. huji.ac.il

Despite these challenges, NMR techniques can still provide valuable information about the solution behavior of copper complexes. For instance, studies on other Cu(II) complexes have utilized NMR to investigate their solution structures and dynamics. acs.org In concentrated aqueous solutions, the [CuCl₄]²⁻ anion's structure is influenced by hydration, and computational studies suggest a tetrahedral geometry is more stable. stackexchange.comnih.gov

Solid-State CP/MAS-NMR for Solid-State Structures

Solid-state NMR, particularly Cross-Polarization Magic-Angle Spinning (CP/MAS) NMR, can provide structural information about this compound in its crystalline form. While direct detection of nuclei close to the paramagnetic Cu(II) center is difficult, ¹H MAS NMR can be used to study the ammonium cations and their environment within the crystal lattice. researchgate.net

Studies on related organic-inorganic hybrid perovskites have demonstrated the utility of solid-state ¹H NMR in characterizing the structure and dynamics of organic cations. researchgate.net For instance, changes in the ¹H NMR chemical shifts of the ammonium group with temperature can provide insights into cationic motion and hydrogen bonding interactions with the inorganic framework. researchgate.net

Advanced NMR Techniques (e.g., ¹H-¹⁵N-HSQC, DOSY)

Advanced NMR techniques can sometimes overcome the challenges posed by paramagnetic centers. Diffusion-Ordered NMR Spectroscopy (DOSY) is a powerful method for characterizing paramagnetic complexes in solution. nih.gov DOSY separates the NMR signals of different species based on their diffusion coefficients, which can help in assessing the purity and speciation of the complex in solution. nih.govmanchester.ac.uk

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy, particularly ¹H-¹⁵N HSQC, is a two-dimensional NMR technique that correlates the chemical shifts of protons and nitrogen-15 (B135050) nuclei. protein-nmr.org.uk While challenging for paramagnetic compounds, it could potentially provide information about the ammonium cation if the paramagnetic broadening is not excessive. The natural abundance of ¹⁵N is low (0.37%), making these experiments inherently less sensitive. magritek.com

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy is pivotal in elucidating the arrangement of electrons in the d-orbitals of the central copper ion and the nature of ligand-to-metal charge transfer events.

The UV-Visible absorption spectrum of ammonium tetrachlorocuprate(II) is characterized by distinct bands corresponding to both d-d transitions of the Cu²⁺ ion and ligand-to-metal charge transfer (LMCT) transitions. In its dihydrate form, (NH₄)₂[CuCl₄]·2H₂O, the anionic complex [CuCl₄(H₂O)₂]²⁻ possesses the shape of a flattened octahedron. aps.orgresearchgate.net

The absorption edge in the ultraviolet-visible range is attributed to charge transfer bands. aps.orgresearchgate.net More specific electronic transitions are observed in the visible and near-infrared regions. The d-d transitions, which are formally forbidden but gain intensity through vibronic coupling, are typically observed in the range of 10,000–16,000 cm⁻¹ for the dihydrate crystal. aps.orgresearchgate.net

In solution, the geometry of the [CuCl₄]²⁻ anion can vary. For instance, in an acetonitrile (B52724) solution, tetrachlorocuprate(II) complexes with large organic ammonium cations exhibit characteristic absorption bands. While data for the simple ammonium salt in this solvent is not specified, these related complexes show intense peaks corresponding to LMCT from chloride p-orbitals to the empty d-orbital of the Cu(II) ion. DFT calculations on the [CuCl₄]²⁻ hydrate (B1144303) in concentrated aqueous solution suggest that the tetrahedral structure is more stable than the square-planar one. nih.gov The UV-Vis spectrum of a related perovskite, [NH₃-(CH₂)₈-NH₃]CuCl₄, shows two main absorption bands around 390 nm and 470 nm, which are characteristic of the tetrachlorocuprate(II) anion. amazonaws.com

| Transition Type | Spectral Range (cm⁻¹) | Assignment | Reference Compound |

|---|---|---|---|

| d-d Transitions | 10,000 - 16,000 | Electronic transitions within Cu(II) 3d orbitals | (NH₄)₂[CuCl₄]·2H₂O |

| Charge Transfer | UV region (e.g., ~390 nm, ~470 nm) | Cl → Cu Ligand-to-Metal Charge Transfer (LMCT) | [NH₃-(CH₂)₈-NH₃]CuCl₄ |

X-ray Absorption Spectroscopy (XAS)

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides information on the oxidation state and local coordination environment of the absorbing atom. For this compound, XAS at the copper K-edge (around 8979 eV) is particularly informative.

The Cu K-edge XANES spectrum of a Cu(II) compound like ammonium tetrachlorocuprate(II) contains features that confirm the +2 oxidation state. A characteristic feature for Cu(II) complexes is a weak pre-edge peak corresponding to the formally dipole-forbidden 1s→3d transition. researchgate.net This transition gains a small amount of intensity through 4p mixing in a non-centrosymmetric environment, which is the case for the distorted tetrahedral or square-planar [CuCl₄]²⁻ anion. researchgate.net

The shape and energy of the main absorption edge (the "white line") are sensitive to the coordination geometry and covalency of the Cu-Cl bonds. For square-planar Cu(II) complexes, the rising edge often exhibits a shoulder-like feature assigned to the 1s→4p transition with simultaneous ligand-to-metal charge transfer shake-down. aps.org Studies on related A₂CuCl₄ perovskite layers show a characteristic three-peaked structure in the XANES region around 8.98 keV, which is indicative of a D₄h symmetry. rsc.org Theoretical studies confirm that a proper description of the XANES spectra requires the inclusion of two electronic configurations (3d⁹ and 3d¹⁰L, where L denotes a ligand hole) for the final state of the photoabsorption process. aps.org

The EXAFS region of the XAS spectrum, extending several hundred eV above the absorption edge, contains oscillations that arise from the scattering of the outgoing photoelectron by neighboring atoms. Analysis of these oscillations provides quantitative information about the local structure, including bond distances, coordination numbers, and the identity of the neighboring atoms.

For the [CuCl₄]²⁻ anion in this compound, EXAFS analysis would be used to precisely determine the Cu-Cl bond lengths and the number of chloride neighbors. The resulting radial distribution function would show a primary peak corresponding to the first coordination shell of chlorine atoms around the central copper atom. While specific EXAFS-derived bond lengths for (NH₄)₂[CuCl₄] were not found in the reviewed literature, the technique is routinely used to obtain such structural parameters for copper complexes. For example, in a three-coordinate Cu(II) ate complex, an average bond distance of 1.86 Å was determined by fitting the EXAFS spectra. For the tetrachlorocuprate(II) anion, the analysis would yield the precise Cu-Cl distances, allowing for a distinction between a perfect tetrahedral, a distorted tetrahedral, or a square-planar geometry.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates

Electron Paramagnetic Resonance (EPR) spectroscopy is a highly sensitive technique for studying paramagnetic species, such as the Cu(II) ion in this compound, which has a d⁹ electronic configuration with one unpaired electron. The EPR spectrum provides detailed information about the electronic ground state and the symmetry of the metal ion's environment.

The EPR spectra of powdered samples of tetrachlorocuprate(II) complexes typically exhibit axial symmetry. This results in the resolution of two principal g-tensor values: g∥ (parallel) and g⊥ (perpendicular). The observed trend is typically g∥ > g⊥ > 2.0023 (the g-value for a free electron), which is characteristic of a dₓ²-y² electronic ground state. This ground state is expected for Cu(II) ions in elongated octahedral or square-planar coordination geometries.

Due to exchange broadening from incomplete separation of the paramagnetic Cu(II) centers and unresolved superhyperfine coupling to the chlorine and copper nuclei, a resolved hyperfine structure is generally not observed in the powder EPR spectra of these compounds. However, the principal values of the g-tensor can be accurately determined.

| Compound Class | g∥ (at 150 K) | g⊥ (at 150 K) | Symmetry | Ground State |

|---|---|---|---|---|

| Tetrachloridocuprates(II) with large organic cations | ~2.36 - 2.39 | ~2.08 - 2.15 | Axial | dₓ²-y² |

The specific values of g∥ and g⊥ are sensitive to the degree of distortion of the [CuCl₄]²⁻ moiety from a perfect tetrahedral or square-planar geometry.

X-ray Photoelectron Spectroscopy (XPS) for Elemental and Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. The analysis of this compound by XPS provides critical insights into its surface chemistry.

Detailed analysis of the high-resolution XPS spectra allows for the identification of the constituent elements and their oxidation states. While specific experimental data for this compound is not widely published, the expected binding energies can be inferred from studies on closely related copper-chloride compounds and ammonium species.

The primary elements expected to be detected are Copper (Cu), Chlorine (Cl), and Nitrogen (N).

Copper (Cu 2p): The Cu 2p region is characteristic of the oxidation state of copper. For copper(II) compounds, such as copper(II) chloride, the Cu 2p3/2 peak is typically observed. aip.org A key feature for Cu(II) is the presence of strong shake-up satellite peaks at higher binding energies, which are absent in Cu(I) and Cu(0) species. youtube.comsurfacesciencewestern.com It is important to note that X-ray radiation during XPS measurements can sometimes cause the reduction of Cu(II) to Cu(I), which must be considered during data interpretation. youtube.comresearchgate.net

Chlorine (Cl 2p): The Cl 2p spectrum is expected to show a doublet, Cl 2p3/2 and Cl 2p1/2. The binding energy of the Cl 2p3/2 peak for metal chlorides like CuCl is typically found around 198.5 eV. researchgate.net

Nitrogen (N 1s): The N 1s spectrum provides information about the chemical environment of the nitrogen atom. For ammonium-like species, the N 1s binding energy is typically observed in the range of 401-402 eV. d-nb.info The precise binding energy can be influenced by the surrounding chemical structure.

The following table summarizes the anticipated binding energy ranges for the core levels of the elements in this compound, based on data from analogous compounds.

Interactive Data Table: Expected XPS Binding Energies for this compound

| Core Level | Expected Binding Energy (eV) | Inferred Chemical State |

|---|---|---|

| Cu 2p3/2 | ~934.5 - 935.5 | Cu(II) |

| Cl 2p3/2 | ~198.5 - 199.5 | Chloride (Cl-) |

| N 1s | ~401.0 - 402.0 | Azanium (NH4+) |

This data is predictive and based on the analysis of similar chemical structures. Experimental verification is necessary to confirm the precise binding energies for this compound. The relative atomic concentrations of these elements, determined from the peak areas, would be expected to align with the stoichiometry of the compound.

Based on a thorough review of available scientific literature, detailed theoretical and computational studies specifically focusing on the compound “this compound” are not present in the search results. Research providing specific data for Density Functional Theory (DFT) analyses—including electronic structure, geometry optimization, and optical properties—or for ab initio simulations and molecular modeling of its coordination environment is not available for this particular compound.

Consequently, it is not possible to generate an article with the detailed research findings and data tables as requested in the specified outline. The required information for the following sections could not be located:

Theoretical and Computational Chemistry Approaches

Kinetic Modeling of Reaction Pathways

Kinetic modeling provides a quantitative understanding of the reaction mechanisms, rates, and energy barriers involved in the transformation of chemical species. For azanium;dichlorocopper and related ammonium (B1175870) chlorocuprate compounds, kinetic studies often focus on their formation from precursors like copper oxides or sulfides and ammonium chloride, as well as their subsequent decomposition. These pathways are frequently investigated using techniques such as thermogravimetric analysis, where the change in mass of a sample is monitored over time and temperature.

Detailed research into the reaction between copper(II) compounds and ammonium chloride has elucidated the kinetics of forming intermediate ammonium chlorocuprate complexes. researchgate.net Experimental data from these studies allows for the development of mathematical models that describe the reaction progress and determine critical kinetic parameters, such as activation energy. researchgate.net

One key study investigated the hydrochlorination of copper(II) oxide (CuO) and copper(II) sulfide (B99878) (CuS) with ammonium chloride. The process begins at approximately 190°C and leads to the formation of different ammonium chlorocuprate intermediates. In the reaction with copper oxide, (NH4)2CuCl4 is formed, while the reaction with copper sulfide yields NH4CuCl3. researchgate.net At temperatures exceeding 300°C, these intermediates decompose to produce copper(II) chloride. researchgate.net

The kinetics of these reactions were modeled based on the "shrinking sphere" model, which is often applied to solid-state reactions. Mathematical treatment of the experimental data yielded the activation energies for the formation of the chlorocuprate complexes. researchgate.net These values are crucial for understanding the energy requirements and rate-limiting steps of the reaction pathways.

The table below summarizes the calculated activation energies for the chlorination processes.

| Reactant System | Intermediate Compound Formed | Activation Energy (Ea) |

|---|---|---|

| Copper(II) Oxide + Ammonium Chloride | (NH₄)₂CuCl₄ | 51.9 kJ/mol |

| Copper(II) Sulfide + Ammonium Chloride | NH₄CuCl₃ | 9.9 kJ/mol |

The kinetic analysis indicated that the rate-limiting stage for the reaction involving copper(II) oxide is the chemical reaction itself, as suggested by the activation energy of 51.9 kJ/mol. researchgate.net

Furthermore, the degree of conversion (α) as a function of time (τ) and temperature (T) was mathematically modeled. These equations provide a predictive framework for understanding the reaction progress under different conditions. researchgate.net

The table below presents the kinetic equations derived for the conversion processes.

| Reactant System | Kinetic Equation for Degree of Conversion (α) |

|---|---|

| Copper(II) Oxide + NH₄Cl | α = 1 - (1 - 1.59e(-51900 / 8.31T) * τ)³ |

| Copper(II) Sulfide + NH₄Cl | α = 1 - (1 - 0.0004e(-9900 / 8.31T) * τ)³ |

Reactivity and Reaction Mechanism Investigations

Oxidation-Reduction Chemistry

The redox chemistry of the copper center is fundamental to the reactivity of azanium;dichlorocopper. The transition between the Cu(II) and Cu(I) oxidation states dictates its role in various chemical transformations.

The reduction of cupric (Cu(II)) to cuprous (Cu(I)) ions is a critical step in many copper-catalyzed reactions. This process can be initiated through several pathways, including collisional activation, chemical reduction, and cellular mechanisms.

In the gas phase, the reduction of a formal Cu(II) compound can occur through collision-induced dissociation. For instance, the complex (pyridine)₂CuCl⁺, which contains copper(II), undergoes reduction by expelling a chlorine atom upon collisional activation, whereas the related copper(I) species, (pyridine)₂Cu⁺, simply loses a pyridine (B92270) ligand. nih.gov

In solution, the reduction of Cu(II) is often the induction step for catalytic cycles, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). In this context, Cu(II) salts are reduced to the catalytically active Cu(I) species. Mechanistic studies have proposed that this reduction can be facilitated by reagents like flavanones or by the solvent itself, such as methanol. nih.govresearchgate.net A proposed mechanism for the reduction of Cu(II) to Cu(I) by an ascorbate (B8700270) anion involves a two-step process with distinct Mulliken spin populations at each stage. researchgate.net

Biological systems also exhibit Cu(II) to Cu(I) reduction. For example, the oceanic diatom Thalassiosira oceanica can reduce Cu(II) complexes at its cell surface as an obligatory first step for copper uptake. researchgate.net The rate of this extracellular reduction is influenced by the copper nutritional state of the cells. researchgate.net

< div class="table-interactive-container"> /div>

Concurrent with the reduction of the copper center, the amine ligands can undergo oxidation. Research has shown the spontaneous oxidative dehydrogenation of an amine group to an imine within the coordination sphere of a Cu(II) complex. rsc.org This bimolecular reaction involves the oxidation of an amine group on one macrocyclic ligand and the corresponding reduction of Cu(II) centers in a second complex, without the need for external oxidizing agents or bases. rsc.org This transformation effectively produces a Cu(I) species and an oxidized ligand, leading to the formation of a substituted azanium dichlorocuprate(I) salt. The mechanism for this copper-catalyzed amine-to-imine conversion differs from similar reactions catalyzed by other metals like iron. rsc.org

Complex Equilibria in Solution Involving Coordination Complexes

In solution, the this compound system is part of a complex set of equilibria involving the copper ion, ammonium (B1175870)/amine ligands, and chloride ions. The nature and concentration of the resulting coordination complexes are highly dependent on factors like pH and the concentration of ligands.

When copper(II) sulfate (B86663) is dissolved in an aqueous ammonia (B1221849) solution, a series of complex ions are formed as ammonia molecules, which are stronger Lewis bases than water, replace the water molecules in the hydrated Cu²⁺ ion. purdue.edulibretexts.org This results in a dynamic equilibrium involving multiple copper-ammine species. libretexts.org

Studies using methods such as pH-potentiometry, ¹H NMR spectroscopy, and UV-vis spectrophotometry have been employed to characterize these equilibria. For example, with multidentate amine ligands, protonation of pyridyl groups can occur at low pH, while deprotonation of amide groups at higher pH leads to different complex species in solution. nih.gov The presence of chloride ions introduces further equilibria, leading to the formation of various copper chloro-complexes, which can influence the electrochemical properties and diffusion coefficients of the copper species in solution. mdpi.com

< div class="table-interactive-container"> /div>

Mechanistic Studies of Catalyzed Reactions

Mechanistic investigations into reactions catalyzed by copper-amine complexes often focus on identifying and characterizing transient intermediates that are key to the catalytic cycle.

Iminium ions are recognized as important reactive intermediates in organic synthesis. unl.ptdtic.mildtic.mil In the context of copper-catalyzed reactions, they can be formed from amine precursors. As established, copper(II) complexes can oxidize amine ligands to imines. rsc.org These imines can then be protonated in situ to generate highly electrophilic iminium ion intermediates.

Chiral copper catalysts have been successfully used in the alkynylation of cyclic iminium ion intermediates, demonstrating the role of copper complexes in facilitating reactions involving these species. nih.gov In one proposed mechanism, the proton transfer from a terminal alkyne to an enamine simultaneously generates a copper acetylide and an iminium ion, both of which are proposed to bind to the chiral copper catalyst. nih.gov This highlights a pathway where the copper catalyst orchestrates the reaction between a nucleophile and an iminium ion generated from an amine substrate.

Radical intermediates play a crucial role in many chemical transformations. nih.gov Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for the direct detection and characterization of paramagnetic species, including radical intermediates. nih.govresearchgate.net

The EPR spin trapping technique is particularly useful for studying short-lived radical intermediates. mdpi.com In this method, a "spin trap" molecule reacts with the transient radical to form a more stable radical product, known as a spin-adduct, which can be observed by EPR. This technique has been used to identify hydroxyl radicals and superoxide (B77818) radical anions in photoinduced reactions involving titanium dioxide. mdpi.com Although not directly on this compound, these studies demonstrate the methodology's effectiveness. In reactions involving aromatic azides and metal chlorides, complex EPR spectra have been analyzed to identify 'dimer' and 'trimer' radical cations as persistent paramagnetic species. nih.govresearchgate.net These studies underscore the utility of EPR in elucidating mechanisms that proceed via radical pathways.

< div class="table-interactive-container"> /div>

Reaction Kinetics and Rate Laws

The study of reaction kinetics for copper(II) complexes is essential for understanding the mechanisms of ligand substitution. Copper(II) complexes are known for being kinetically labile, meaning they undergo ligand exchange reactions very rapidly. This lability is partly due to the d⁹ electronic configuration of the Cu²⁺ ion, which leads to a Jahn-Teller distortion in octahedral geometries, elongating the axial bonds and facilitating ligand departure.

While specific kinetic studies detailing the rate law for ligand exchange on the this compound (as ammonium tetrachlorocuprate(II)) are not extensively documented in readily available literature, the general principles of ligand substitution on square-planar and tetrahedral d⁹ complexes can be applied. The reactions are typically studied under pseudo-first-order conditions, where the concentration of the incoming ligand is much higher than that of the copper complex.

Kinetic investigations of ligand substitution in various other copper(II) complexes have revealed that the rate of reaction can be influenced by several factors, including the nature of the entering and leaving ligands and the solvent. testbook.com For many square-planar complexes, a two-term rate law is often observed:

Rate = k₁[Complex] + k₂[Complex][Y]

Here, the k₁ term represents a first-order reaction pathway that is solvent-dependent (solvolysis), while the k₂ term corresponds to a second-order, ligand-dependent pathway that proceeds via an associative mechanism. An associative (A) or interchange associative (Iₐ) mechanism is generally favored for square-planar and five-coordinate copper(II) complexes, where the incoming ligand attacks the complex to form a higher-coordinate intermediate before the leaving group departs.

Some ligand exchange reactions on copper(II) complexes have been shown to be biphasic, involving a fast initial step followed by a slower second step. testbook.com For example, a study on a different Cu(II) system found a fast, ligand-dependent first step and a slow, ligand-independent second step, suggesting a complex multi-step mechanism. testbook.com

The table below outlines the expected reaction orders and provides hypothetical rate constants for ligand exchange reactions on a tetrachlorocuprate(II) complex, based on common findings for similar systems.

| Reactant | Order | Effect on Rate | Hypothetical Rate Constant (k) |

| [CuCl₄]²⁻ | 1 | Doubling concentration doubles the rate | - |

| Incoming Ligand (e.g., H₂O) | 1 | Doubling concentration doubles the rate | - |

| Overall Order | 2 | ||

| Rate Law | Rate = k[[CuCl₄]²⁻][H₂O] |

Note: The rate constants and specific rate law are illustrative and based on typical associative mechanisms for Cu(II) complexes. Experimental determination is required for the specific case of azanium tetrachlorocuprate(II).

Ligand Exchange Reactions and Their Influence on Coordination Structures

Ligand exchange, or substitution, is a hallmark of the reactivity of azanium tetrachlorocuprate(II). The tetrachlorocuprate(II) ion, [CuCl₄]²⁻, which gives the compound a characteristic yellow-green color, exists in equilibrium with other copper(II) species in aqueous solution, most notably the hexaaquacopper(II) ion, [Cu(H₂O)₆]²⁺.

The addition of a high concentration of chloride ions (for example, from concentrated hydrochloric acid or ammonium chloride) to a blue solution of [Cu(H₂O)₆]²⁺ shifts the equilibrium towards the formation of the tetrachlorocuprate(II) ion. nih.govrsc.org This reversible reaction involves a significant change in both the coordination number and the geometry of the copper(II) complex.

[Cu(H₂O)₆]²⁺ (aq) + 4Cl⁻ (aq) ⇌ [CuCl₄]²⁻ (aq) + 6H₂O (l)

This equilibrium is strongly dependent on the concentration of the chloride ions. libretexts.org The structural transformation is summarized in the table below.

| Complex Ion | Coordination Number | Geometry | Color | Ligands |

| [Cu(H₂O)₆]²⁺ | 6 | Octahedral | Blue | 6 H₂O |

| [CuCl₄]²⁻ | 4 | Tetrahedral | Yellow-Green | 4 Cl⁻ |

The change in coordination number from 6 to 4 is attributed to the larger size of the chloride ligands compared to water molecules; there is insufficient space around the central copper ion to accommodate six chloride ligands.

Similarly, the chloride ligands in the [CuCl₄]²⁻ complex can be replaced by ammonia (NH₃) ligands. The addition of excess concentrated ammonia to a solution containing [CuCl₄]²⁻ results in the formation of the tetraamminediaquacopper(II) ion, [Cu(NH₃)₄(H₂O)₂]²⁺, which has a characteristic deep blue color. nih.gov In this reaction, four chloride ligands are ultimately replaced by four ammonia ligands, and the coordination number changes back to 6.

[CuCl₄]²⁻ (aq) + 4NH₃ (aq) + 2H₂O (l) → [Cu(NH₃)₄(H₂O)₂]²⁺ (aq) + 4Cl⁻ (aq)

The stability of the resulting complex often drives the ligand exchange reaction. For instance, the formation of the deep blue tetraammine complex is a highly favorable reaction used as a sensitive test for copper(II) ions. The thermodynamic stability of different complexes dictates the direction of the equilibrium in these ligand substitution reactions.

Advanced Functional Properties and Materials Research

Catalytic Activity

Azanium;dichlorocopper and related copper compounds exhibit significant catalytic activity across a range of chemical transformations, from organic synthesis to the decomposition of energetic materials and electrocatalysis.

Catalysis in Organic Transformations (e.g., Oxidative Cross-Coupling, Reductive Amination)

Copper catalysts are pivotal in modern organic synthesis for their ability to facilitate the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net Simple copper(II) salts, readily available and economical, are frequently employed in oxidative cross-coupling reactions. researchgate.net These reactions often proceed through a mechanism involving the oxidation of a Cu(I) species to a Cu(II) species, which then promotes the desired bond formation. rsc.org While specific literature detailing this compound in named reactions like reductive amination is sparse, its nature as a simple copper(II) source makes it a potential candidate for such transformations. Reductive amination, a cornerstone of amine synthesis, often relies on transition-metal catalysts to transform ketones and aldehydes into amines. sioc-journal.cnnih.gov The fundamental catalytic cycles in many copper-mediated reactions demonstrate the versatility of copper complexes in facilitating challenging organic transformations. researchgate.net

Influence on Thermal Decomposition Behavior of Energetic Materials

This compound and its thermal decomposition products, such as copper oxides, have a pronounced catalytic effect on the thermal decomposition of energetic materials like ammonium (B1175870) perchlorate (B79767) (AP). AP is a critical component in solid propellants, and controlling its decomposition is key to modulating propellant combustion performance. researchgate.net

Pure ammonium perchlorate typically exhibits a two-stage decomposition process, with a low-temperature decomposition (LTD) and a high-temperature decomposition (HTD). The addition of copper-based catalysts can significantly alter this behavior by lowering the decomposition temperature, increasing the heat released, and often merging the two decomposition stages into a single, more efficient event. rsc.org For instance, certain copper complexes have been shown to lower the decomposition peak of AP from over 400°C to around 325°C and nearly double the heat released. rsc.org The catalytic mechanism is believed to involve the in-situ formation of highly active species like copper oxides, which facilitate the breakdown of perchloric acid and the oxidation of ammonia (B1221849), the initial products of AP dissociation. researchgate.netnih.gov

Table 1: Effect of Copper-Based Catalysts on Ammonium Perchlorate (AP) Decomposition This table provides illustrative data based on findings for various copper-based catalysts to show their general effect.

| Sample | High-Temperature Decomposition Peak (°C) | Heat Release (J/g) |

|---|---|---|

| Pure AP | ~418 | ~815 |

| AP + Copper Complex Catalyst | ~325 | ~1662 |

| AP + Bimetallic (ZnCo) Catalyst Precursor | ~318 | ~1945 |

Electrocatalytic Applications

Copper-based materials are recognized as cost-effective and efficient electrocatalysts, particularly for the oxygen evolution reaction (OER), a critical process in water splitting for hydrogen production and in rechargeable metal-air batteries. rsc.orgorganic-chemistry.org this compound can serve as a precursor to form active copper oxide (CuO) or copper hydroxide (B78521) (Cu(OH)₂) nanostructures on a conductive support. These in-situ generated catalysts have demonstrated excellent activity for OER in alkaline media. researchgate.net

The performance of an electrocatalyst is often evaluated by its overpotential (the extra voltage required to drive the reaction at a certain rate) and its Tafel slope (which provides insight into the reaction mechanism). Copper-based catalysts have shown competitive performance, with overpotentials at a current density of 10 mA/cm² reported in the range of 340-475 mV in 1M KOH. researchgate.net The proposed catalytic cycle often involves the oxidation of CuO to a higher oxidation state species like Cu₂O₃, which then decomposes to release oxygen and regenerate the CuO.

Table 2: Performance of Various Copper-Based OER Electrocatalysts in 1M KOH Data compiled from studies on different copper-based materials to illustrate typical performance ranges.

| Catalyst System | Overpotential @ 10 mA/cm² (mV) | Tafel Slope (mV/dec) |

|---|---|---|

| CuO film (from Cu-ethylenediamine) | ~475 | N/A |

| Cu@CuO-C nanorods | ~340 | N/A |

| Cu₂O-Cu core-shell nanorods | ~350 | N/A |

| CuO/C nanocomposite (from Cu(dto)) | ~350 | 81 |

Solid-State Phenomena

The solid-state properties of this compound and its organic-substituted analogues are rich with phenomena rooted in their hybrid organic-inorganic structures.

Structural Phase Transitions and Reorientational Dynamics of Ammonium Groups

Hybrid compounds containing the tetrachlorocuprate(II) anion are known to undergo structural phase transitions with changes in temperature. These transitions are often driven by the ordering and dynamics of the cation, in this case, the ammonium (NH₄⁺) group. In (NH₄)₂CuCl₄·2H₂O, a ferroelastoelectric phase transition has been identified at 200.5 K. researchgate.net

Neutron diffraction studies have revealed that the ammonium ions in the crystal lattice can be orientationally disordered, occupying multiple configurations. As the temperature is lowered, the thermal energy decreases, and the ammonium groups may "freeze" into a more ordered arrangement, leading to a change in the crystal's symmetry and physical properties. This reorientational dynamic, where the NH₄⁺ tetrahedra undergo motions like tumbling or reorientation about specific axes, is a key mechanism behind the observed phase transitions in these materials. These dynamics are influenced by hydrogen bonding between the ammonium ions and the chloride ligands of the [CuCl₄]²⁻ anion.

Low-Dimensional Magnetism in Hybrid Compounds

Compounds of the form A₂CuCl₄, where A is an organic or inorganic cation, are model systems for studying low-dimensional magnetism. The magnetic properties are dictated by the arrangement of the [CuCl₄]²⁻ anions in the crystal lattice. These anions contain Cu²⁺ ions (a d⁹ system), which carry a spin of S = 1/2.

In many of these materials, the [CuCl₄]²⁻ units form layers that are well-separated by the larger cations, leading to magnetic behavior that is predominantly two-dimensional (2D). Within these layers, the interactions between adjacent Cu²⁺ ions can be either ferromagnetic (aligning the spins parallel) or antiferromagnetic (aligning them anti-parallel), depending on the precise Cu-Cl···Cl-Cu superexchange pathways. sioc-journal.cn For example, (C₂H₅NH₃)₂CuCl₄ is a classic example of a 2D Heisenberg ferromagnet, where strong ferromagnetic interactions exist within the layers, coupled by a very weak antiferromagnetic interaction between the layers. The magnetic susceptibility measurements of these compounds often show characteristics of low-dimensional magnetic systems, with broad maxima or sharp increases at low temperatures indicative of magnetic ordering.

Electrical Conductivity and Ionic/Protonic Migration Mechanisms

The electrical conductivity of this compound is primarily understood through the behavior of its constituent ions, the azanium (ammonium, NH₄⁺) cation and the dichlorocopper ([CuCl₂]⁻) anion, by drawing parallels with more extensively studied ammonium halides like ammonium chloride (NH₄Cl). In materials like ammonium chloride, conductivity is an entirely ionic process. unl.edu It has been observed to be a significantly better intrinsic conductor than alkali halides, which suggests that mechanisms unique to the ammonium ion contribute to lower activation energies for ion migration. unl.edu

The proposed mechanism for ionic conduction in ammonium-based crystals involves a three-stage process facilitated by the relative ease of dissociation of the ammonium ion. unl.edu This process includes:

A proton transfer from an ammonium ion to a chloride ion, forming ammonia (NH₃) and hydrochloric acid (HCl) adjacent to an ion vacancy.

The movement of either the NH₃ or HCl molecule into the vacant lattice site.

A reverse proton transfer, reforming the NH₄⁺ and Cl⁻ ions.

The molar ionic conductivities for the azanium (ammonium) ion and the chloride ion have been quantified in solution, providing insight into their relative contributions to charge transport.

| Ion | Molar Conductivity (S cm² mol⁻¹) |

|---|---|

| Azanium (NH₄⁺) | 73.8 |

| Chloride (Cl⁻) | 76.2 |

Data sourced from references doubtnut.comaskfilo.com.

This proton-transfer-based model is a key factor in understanding the potential ionic and protonic migration mechanisms within a crystalline structure of this compound.

Optical and Nonlinear Optical (NLO) Properties in Advanced Materials Design

While direct studies on the nonlinear optical (NLO) properties of this compound are not extensively documented, the characteristics of related copper-containing materials provide a strong indication of its potential. NLO materials are crucial for technologies like optical computing and dynamic image processing. nih.gov The inclusion of a transition metal like copper can lead to significant NLO responses.

Research into copper-doped gold clusters has shown that the introduction of copper atoms can enhance NLO properties by reducing the HOMO-LUMO energy gap, which facilitates charge transfer. nih.govrsc.orgresearchgate.net This doping leads to an increase in dipole moment and changes in linear and nonlinear hyperpolarizabilities, all of which contribute to a stronger NLO response. nih.govresearchgate.net Theoretical evaluations using Density Functional Theory (DFT) are a common approach to predict the NLO properties of such materials. nih.govrsc.orgjmcs.org.mx

Furthermore, organic NLO materials, and by extension hybrid organic-inorganic systems, offer advantages such as cost-effectiveness and large photoelectric coefficients. nih.gov Phenyl hydrazone derivatives, for example, have demonstrated potent crystalline and NLO characteristics. nih.gov The combination of the inorganic dichlorocopper anion with the organic azanium cation in a single compound suggests that this compound could possess interesting NLO properties, meriting further investigation as a potential high-performance NLO material. nih.gov

Integration into Hybrid Organic-Inorganic Materials for Functional Applications

The components of this compound make it a compelling candidate for the development of hybrid organic-inorganic materials. These materials combine the distinct properties of both organic and inorganic components, often leading to novel functionalities. mdpi.com The azanium cation serves as the organic part, while the dichlorocopper anion forms the inorganic framework.

Scientific research has demonstrated the successful synthesis of various hybrid materials using these or similar components:

Copper-Halide Hybrids : Organic-inorganic hybrid molecular compounds based on copper(I) bromide have been synthesized, featuring an anionic inorganic core (e.g., Cu₂Br₄²⁻) coordinated to cationic organic ligands. mdpi.com These materials can exhibit interesting properties such as luminescence. mdpi.com

Ammonium-Based Hybrids : Primary cyclic ammonium cations have been successfully incorporated as the organic component in hybrids with inorganic lead bromide and lead chloride units. bgu.ac.il In these structures, the ammonium derivatives are situated between layers or chains of metal-halide octahedra. bgu.ac.il

Layered Structures : Anion exchange reactions have been used to create layered hybrid materials where copper(II)-based inorganic layers are separated by coordinated long-chain organic anions. rsc.org

Future Research Directions and Emerging Opportunities

Development of Green and Sustainable Synthetic Approaches

The principles of green chemistry are increasingly pivotal in the synthesis of chemical compounds, aiming to reduce environmental impact and enhance resource efficiency. Future research into Azanium;dichlorocopper is anticipated to prioritize the development of eco-friendly synthetic methodologies. A significant area of exploration is the utilization of bio-inspired and plant-mediated synthesis routes. This approach leverages the phytochemicals present in plant extracts to act as both reducing and stabilizing agents in the formation of copper-based nanomaterials. Such methods are not only cost-effective but also align with the goals of sustainable chemistry by minimizing the use of hazardous reagents and energy-intensive processes.

Furthermore, the exploration of solvent-free or aqueous-based reaction media presents another promising direction. Traditional organic solvents often pose environmental and health risks. By shifting towards greener alternatives, the synthesis of this compound and its derivatives can be made substantially more sustainable. Research in this area will likely focus on optimizing reaction conditions to maintain high yields and purity while adhering to green chemistry principles. The development of these sustainable synthetic protocols will be crucial for the large-scale and environmentally responsible production of this compound for its various applications.

In-depth Mechanistic Understanding of Complex Catalytic Cycles

This compound and related copper complexes have demonstrated significant potential as catalysts in a variety of organic transformations. However, a comprehensive understanding of the underlying reaction mechanisms is essential for the rational design of more efficient and selective catalysts. Future research will undoubtedly delve deeper into the mechanistic intricacies of catalytic cycles involving this compound.

A key focus will be on elucidating the role of the copper center's oxidation state throughout the catalytic process. Mechanistic studies on copper-catalyzed reactions often suggest a cycle involving Cu(I) and Cu(II) species. acs.org Investigating the kinetics and intermediates of these transformations will provide critical insights into the rate-determining steps and the factors that govern catalyst activity and stability. rsc.orgnih.gov Advanced spectroscopic techniques, coupled with computational modeling, will be instrumental in mapping out the complete energy profiles of these catalytic cycles. This detailed mechanistic knowledge will pave the way for the development of next-generation copper catalysts with enhanced performance for a wide range of chemical syntheses. acs.org

Design of Next-Generation Materials with Tunable Properties

The unique coordination chemistry of copper ions offers a versatile platform for the design of advanced materials with tailored properties. This compound can serve as a valuable precursor for the synthesis of a variety of functional materials, including metal-organic frameworks (MOFs) and coordination polymers. smolecule.com The ability to tune the structural and electronic properties of these materials by modifying the organic linkers and coordination environment of the copper center is a significant advantage. rsc.org

Future research in this domain will likely concentrate on the following areas:

Luminescent Materials: Copper(I) halide complexes, which can be derived from or related to this compound, are known for their promising photophysical properties. frontiersin.orgnih.gov The design of new luminescent materials based on this compound could lead to applications in areas such as light-emitting diodes (LEDs) and sensors. researcher.life

Conductive Materials: The development of one-dimensional and two-dimensional coordination polymers with tailored electronic properties is an active area of research. rsc.org By controlling the assembly of this compound-based building blocks, it may be possible to create materials with tunable conductivity for applications in electronics. mdpi.com

Porous Materials: The use of this compound as a precursor for MOFs opens up possibilities for creating materials with high porosity and surface area. smolecule.com These materials could find applications in gas storage, separation, and catalysis.

The ability to systematically modify the properties of these materials at the molecular level will be a key driver of innovation in this field. rsc.org

Multidisciplinary Research at the Interface of Chemistry, Physics, and Materials Science

The full potential of this compound can only be realized through a multidisciplinary research approach that integrates expertise from chemistry, physics, and materials science. The complex interplay between the molecular structure, electronic properties, and macroscopic functionalities of materials derived from this compound necessitates a collaborative effort.

Future research will benefit from:

Advanced Characterization Techniques: The use of sophisticated characterization methods from physics, such as advanced X-ray diffraction and spectroscopic techniques, will be crucial for understanding the structure-property relationships in these materials. researchgate.net

Theoretical Modeling: Computational chemistry and physics will play a vital role in predicting the properties of new materials and in providing a deeper understanding of experimental observations. researchgate.net Density functional theory (DFT) calculations, for instance, can provide insights into the electronic band structure and magnetic properties of copper-based coordination polymers. rsc.org

Device Fabrication and Testing: Collaboration with materials scientists and engineers will be essential for translating fundamental discoveries into practical applications. This includes the fabrication and testing of devices such as sensors, LEDs, and electronic components based on this compound-derived materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.